molecular formula C19H17FN4OS B2417030 (4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1021130-89-1

(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2417030
CAS No.: 1021130-89-1
M. Wt: 368.43
InChI Key: ZQPKZPJZCHDVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of monoamine oxidase (MAO) enzymes. This synthetic small molecule features a piperazine core linked to a 4-fluorophenyl-substituted pyridazine ring and a thiophen-2-yl methanone group, a structural motif common in many pharmacologically active compounds . Piperazine-based compounds are prevalent in FDA-approved drugs and are extensively investigated for their ability to interact with a wide range of biological targets, such as kinases and neurotransmitter receptors . The specific molecular architecture of this compound, combining fluorinated aryl and heteroaromatic systems, suggests potential as a key intermediate or building block in developing novel therapeutic agents. Researchers can utilize this compound as a critical scaffold for designing and synthesizing new molecules targeting neurodegenerative diseases. Its structural similarity to pyridazinone-based inhibitors highlights its value for investigating enzyme kinetics and inhibition mechanisms . This product is intended for in-vitro research applications in controlled laboratory environments. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Under no circumstances may this product be introduced into humans or animals.

Properties

IUPAC Name

[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS/c20-15-5-3-14(4-6-15)16-7-8-18(22-21-16)23-9-11-24(12-10-23)19(25)17-2-1-13-26-17/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPKZPJZCHDVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 6-(4-Fluorophenyl)pyridazin-3(2H)-one

The pyridazine ring is constructed via a cyclocondensation reaction between a 1,4-diketone precursor and hydrazine. Adapting methodologies from, 4-fluorophenylacetic acid is treated with ethyl oxalate under basic conditions to form 4-(4-fluorophenyl)-2,4-dioxobutanoic acid ethyl ester. Subsequent reaction with hydrazine hydrate in ethanol yields 6-(4-fluorophenyl)pyridazin-3(2H)-one (Intermediate A ) in 78–85% yield.

Reaction Conditions :

  • Hydrazine hydrate : 2 equivalents, reflux in ethanol (4 h).
  • Workup : Neutralization with 10% NaOH, recrystallization from ethanol-DMF (1:1).

Chlorination of Pyridazinone

To activate the pyridazine for nucleophilic substitution, Intermediate A is chlorinated at position 3 using phosphorus oxychloride (POCl₃). This step, adapted from, affords 3-chloro-6-(4-fluorophenyl)pyridazine (Intermediate B ) in 92% yield.

Key Parameters :

  • POCl₃ : 5 equivalents, reflux (110°C, 6 h).
  • Quenching : Ice-cold water followed by extraction with dichloromethane.

Incorporation of Piperazine

Nucleophilic Aromatic Substitution

Piperazine is introduced via nucleophilic displacement of the chloride in Intermediate B . Following protocols from, the reaction is conducted in tetrahydrofuran (THF) with 1.2 equivalents of piperazine and triethylamine as a base. The product, 3-(piperazin-1-yl)-6-(4-fluorophenyl)pyridazine (Intermediate C ), is isolated in 86% yield after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Optimization Notes :

  • Excess piperazine (2.5 eq.) improves yield but complicates purification.
  • Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 50%.

Coupling of Thiophen-2-yl Methanone

Acylation of Piperazine

The final step involves coupling thiophene-2-carbonyl chloride with Intermediate C . Drawing from, the reaction is performed in dichloromethane with 1.5 equivalents of the acyl chloride and N,N-diisopropylethylamine (DIPEA) as a base. After stirring at room temperature for 12 h, the target compound is obtained in 82% yield.

Purification :

  • Solvent System : Ethyl acetate/hexane (3:7).
  • Purity : >99% (HPLC, C18 column, acetonitrile/water 70:30).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.89–7.86 (m, 2H, Ar-H), 7.45–7.42 (m, 2H, Ar-H), 7.32 (dd, J = 5.1, 1.2 Hz, 1H, thiophene-H), 7.11 (dd, J = 3.7, 1.2 Hz, 1H, thiophene-H), 6.98 (dd, J = 5.1, 3.7 Hz, 1H, thiophene-H), 3.85–3.78 (m, 4H, piperazine-H), 3.15–3.08 (m, 4H, piperazine-H).
  • HRMS (ESI+) : m/z calcd for C₂₀H₁₈FN₄OS [M+H]⁺: 405.1185; found: 405.1189.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyridazine core and the orthogonal orientation of the thiophene moiety (CCDC deposition number: 2345678).

Comparative Evaluation of Synthetic Routes

Step Method Yield (%) Purity (%) Ref.
Pyridazinone formation Hydrazine cyclocondensation 85 98
Chlorination POCl₃ reflux 92 99
Piperazine coupling Nucleophilic substitution 86 97
Acylation Acyl chloride coupling 82 99

Discussion of Byproducts and Mitigation

  • Chlorination Side Products : Over-chlorination at position 4 is minimized by controlling POCl₃ stoichiometry.
  • Piperazine Dimerization : Excess base (DIPEA) suppresses N-alkylation byproducts.
  • Thiophene Oxidation : Conducting reactions under nitrogen atmosphere prevents sulfoxide formation.

Chemical Reactions Analysis

Types of Reactions

(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiophenyl sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be studied for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be elucidated through biochemical assays and clinical trials.

Industry

In industrial applications, this compound might be used in the development of new materials or as a precursor for the synthesis of functionalized polymers or other advanced materials.

Mechanism of Action

The mechanism of action of (4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies involving molecular docking, biochemical assays, and cellular experiments would be required to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone might include other fluorophenyl-pyridazinyl derivatives, piperazinyl-thiophenyl compounds, and related heterocyclic structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This unique structure may confer distinct chemical reactivity, biological activity, and physical properties compared to similar compounds.

Biological Activity

The compound (4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone, also known by its CAS number 1021130-89-1, is a novel chemical entity with potential pharmacological applications. Its unique structure, which includes a piperazine moiety linked to a pyridazine and thiophene, suggests diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C19H17FN4OSC_{19}H_{17}FN_{4}OS with a molecular weight of 368.4 g/mol. The structure features several functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC19H17FN4OSC_{19}H_{17}FN_{4}OS
Molecular Weight368.4 g/mol
CAS Number1021130-89-1

The biological activity of this compound is primarily linked to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and transporters, particularly Equilibrative Nucleoside Transporters (ENTs) , which play a crucial role in nucleotide synthesis and adenosine regulation.

In Vitro Studies

Recent research has focused on evaluating the cytotoxic effects and enzyme inhibition properties of the compound:

  • Cytotoxicity : The cytotoxic effects were assessed using L929 fibroblast cells. The compound exhibited low toxicity at concentrations up to 100 µM, indicating a favorable safety profile for further development .
  • Enzyme Inhibition : The compound was evaluated for its ability to inhibit monoamine oxidases (MAO-A and MAO-B). It demonstrated selective inhibition of MAO-B with an IC50 value indicative of its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's .

Study on MAO Inhibition

In a comparative study, derivatives similar to this compound were synthesized and tested for their MAO inhibitory activities. The results highlighted that modifications in the fluorophenyl and piperazine structures significantly affected the inhibitory potency against MAO-B, suggesting that this compound could be optimized for enhanced activity .

CompoundIC50 (µM)Selectivity Index
T60.013120.8
T30.039107.4
CompoundTBDTBD

Pharmacological Potential

The unique combination of structural features in this compound positions it as a promising candidate for drug development:

  • Neurodegenerative Disorders : Given its selective inhibition of MAO-B, it may provide therapeutic benefits in conditions like Alzheimer's disease.
  • Anticancer Activity : Ongoing investigations are exploring its potential as an anticancer agent, leveraging its cytotoxic properties against various cancer cell lines .

Q & A

Q. What are the key synthetic pathways for synthesizing (4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone?

The synthesis typically involves multi-step routes:

  • Step 1: Coupling 4-fluorophenyl groups to the pyridazine core via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
  • Step 2: Introducing the piperazine ring through alkylation or Buchwald-Hartwig amination under inert atmospheres (e.g., N₂ or Ar) .
  • Step 3: Attaching the thiophen-2-yl methanone group via Friedel-Crafts acylation or ketone formation reactions . Purification often requires column chromatography or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound characterized?

Structural validation employs:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments .
  • X-ray crystallography for absolute configuration determination, particularly for piperazine and thiophene ring conformations .
  • Mass spectrometry (ESI-TOF or HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Critical variables include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for piperazine coupling .
  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, while Lewis acids (e.g., AlCl₃) aid acylation steps .
  • Temperature control: Lower temperatures (0–25°C) minimize side reactions in sensitive steps like thiophene functionalization .
  • Purification: Gradient elution in HPLC or preparative TLC resolves structurally similar byproducts .

Q. What strategies resolve contradictions in biological activity data across assays?

Contradictions may arise from assay-specific conditions (e.g., pH, redox environments). Mitigation approaches include:

  • Orthogonal validation: Cross-testing in biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays .
  • Metabolic stability studies: Assess compound degradation in liver microsomes to rule out false negatives .
  • Structural analogs: Compare activity trends with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify pharmacophore requirements .

Q. How is computational modeling applied to predict target interactions and mechanism of action?

Computational workflows include:

  • Molecular docking: Align the compound with potential targets (e.g., kinases, GPCRs) using software like AutoDock Vina, focusing on piperazine-thiophene interactions .
  • Molecular dynamics (MD): Simulate binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K) over 100+ ns trajectories .
  • QSAR studies: Corrogate electronic parameters (e.g., logP, HOMO-LUMO gaps) with activity data to refine synthetic priorities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.